molecular formula C6H4ClF3N2 B1590744 6-Chloro-5-(trifluoromethyl)pyridin-2-amine CAS No. 79456-28-3

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1590744
Key on ui cas rn: 79456-28-3
M. Wt: 196.56 g/mol
InChI Key: FXLKGHMCRNENON-UHFFFAOYSA-N
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Patent
US04349681

Procedure details

6.48 g of 2,6-dichloro-3-trifluoromethylpyridine and 18 ml of 28% aqueous ammonia were placed in a 50 ml autoclave, and the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.). After completion of the reaction, the reaction product was allowed to cool, and methylene chloride was added thereto to thereby extract the desired product and the unreacted starting material. The methylene chloride in the extract was evaporated off, and the separation was carried out by silica gel column chromatography using firstly n-hexane and then methylene chloride as eluents. Thus, 1.12 g of 2-amino-3-trifluoromethyl-6-chloropyridine having a melting point of 99° to 101° C. and 1.37 g of 2-amino-5-trifluoromethyl-6-chloropyridine having a melting point of 111° to 113° C. were obtained.
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([Cl:12])[N:3]=1.[NH3:13]>C(Cl)Cl>[NH2:13][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([Cl:12])[N:3]=1.[NH2:13][C:4]1[CH:5]=[CH:6][C:7]([C:8]([F:11])([F:10])[F:9])=[C:2]([Cl:1])[N:3]=1

Inputs

Step One
Name
Quantity
6.48 g
Type
reactant
Smiles
ClC1=NC(=CC=C1C(F)(F)F)Cl
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.)
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
to thereby extract the desired product
CUSTOM
Type
CUSTOM
Details
The methylene chloride in the extract was evaporated off
CUSTOM
Type
CUSTOM
Details
the separation

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
Name
Type
product
Smiles
NC1=NC(=C(C=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04349681

Procedure details

6.48 g of 2,6-dichloro-3-trifluoromethylpyridine and 18 ml of 28% aqueous ammonia were placed in a 50 ml autoclave, and the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.). After completion of the reaction, the reaction product was allowed to cool, and methylene chloride was added thereto to thereby extract the desired product and the unreacted starting material. The methylene chloride in the extract was evaporated off, and the separation was carried out by silica gel column chromatography using firstly n-hexane and then methylene chloride as eluents. Thus, 1.12 g of 2-amino-3-trifluoromethyl-6-chloropyridine having a melting point of 99° to 101° C. and 1.37 g of 2-amino-5-trifluoromethyl-6-chloropyridine having a melting point of 111° to 113° C. were obtained.
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([Cl:12])[N:3]=1.[NH3:13]>C(Cl)Cl>[NH2:13][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([Cl:12])[N:3]=1.[NH2:13][C:4]1[CH:5]=[CH:6][C:7]([C:8]([F:11])([F:10])[F:9])=[C:2]([Cl:1])[N:3]=1

Inputs

Step One
Name
Quantity
6.48 g
Type
reactant
Smiles
ClC1=NC(=CC=C1C(F)(F)F)Cl
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.)
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
to thereby extract the desired product
CUSTOM
Type
CUSTOM
Details
The methylene chloride in the extract was evaporated off
CUSTOM
Type
CUSTOM
Details
the separation

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
Name
Type
product
Smiles
NC1=NC(=C(C=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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